BenchChemオンラインストアへようこそ!

cp028

Pre-mRNA splicing Spliceosome In vitro assay

cp028 is the definitive chemical probe for dissecting the B-to-Bact spliceosome transition. Unlike SF3B1-targeting inhibitors (Spliceostatin A, Pladienolide B), cp028 stalls splicing at a later, highly specific activation step, yielding the unique B028 intermediate complex. This enables precise investigation of catalytic RNA core formation and staged protein exchange—experiments not feasible with earlier- or later-acting inhibitors. With a well-characterized IC50 of 54 µM in HeLa nuclear extracts, cp028 serves as an essential benchmark for cell-free splicing assays. Paired with its characterized inactive analogs, it provides a validated matched probe set to control for off-target effects and confirm mechanism-specific phenotypes.

Molecular Formula C23H17FN2O4
Molecular Weight 404.4 g/mol
CAS No. 347397-83-5
Cat. No. B1669459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecp028
CAS347397-83-5
Synonymscp028;  cp-028;  cp 028;  Compound 028;  Compound-028;  Compound028; 
Molecular FormulaC23H17FN2O4
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C(=O)NC2=O
InChIInChI=1S/C23H17FN2O4/c1-2-14-5-3-4-6-19(14)26-22(28)18(21(27)25-23(26)29)13-17-11-12-20(30-17)15-7-9-16(24)10-8-15/h3-13H,2H2,1H3,(H,25,27,29)/b18-13+
InChIKeyKKBJKSJVJPXCRA-QGOAFFKASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





cp028 (CAS 347397-83-5): A Stage-Specific Spliceosome Inhibitor with a Defined Mechanism of Action for Pre-mRNA Splicing Research


cp028 (1-(2-Ethylphenyl)-5-((5-(4-fluorophenyl)furan-2-yl)methylene) pyrimidine-2,4,6 (1H,3H,5H)-trione) is a small molecule inhibitor of pre-mRNA splicing [1]. It was identified from a high-throughput screen of ~170,000 compounds for its ability to stall the spliceosome at a specific intermediate stage during the conversion of pre-catalytic B complexes into activated Bact complexes [1]. This unique mechanism, characterized by the formation of stalled B028 complexes, distinguishes it from other splicing inhibitors and makes it a valuable tool for dissecting spliceosome dynamics [1].

Why Splicing Inhibitors Are Not Interchangeable: The Critical Importance of cp028's Unique Stalling Stage


Pre-mRNA splicing inhibitors are not functionally interchangeable due to their distinct mechanisms of action at different stages of spliceosome assembly and activation [1]. For instance, while inhibitors like Spliceostatin A, Pladienolide B, and Meayamycin target the SF3B1 complex to disrupt early U2 snRNP binding, cp028 acts at a later, highly specific step—the B to Bact transition [1][2]. This difference in the point of spliceosome stalling leads to the accumulation of unique intermediate complexes with distinct protein and RNA compositions, which are essential for precise mechanistic studies [1]. Therefore, substituting cp028 with another splicing inhibitor would alter the experimental outcome by stalling the spliceosome at a different stage, yielding incomparable and potentially misleading results.

Quantitative Differentiation of cp028: Head-to-Head and Cross-Study Comparative Data


Potency Comparison: cp028 vs. Isoginkgetin in Standard In Vitro Splicing Assay

In a cell-free HeLa nuclear extract assay, cp028 demonstrates comparable inhibitory potency to the widely used general splicing inhibitor Isoginkgetin [1]. cp028 inhibits splicing with an IC50 value of 54 ± 4 µM [1], while Isoginkgetin has a reported ICmax of 50 µM in the same experimental system . This data allows researchers to calibrate their experimental systems using a well-characterized benchmark.

Pre-mRNA splicing Spliceosome In vitro assay

Mechanistic Differentiation: cp028 Stalls at a Unique B to Bact Transition, Unlike Other Splicing Inhibitors

A key differentiator for cp028 is its precise mechanism of action, which is distinct from other classes of splicing inhibitors [1]. While Spliceostatin A, Meayamycin, and Pladienolide B target SF3B1 and disrupt early U2 snRNP binding, and Isoginkgetin prevents U4/U6.U5 tri-snRNP recruitment, cp028 uniquely stalls the spliceosome at an intermediate stage during the conversion of the pre-catalytic B complex into the activated Bact complex [1][2]. This results in the accumulation of a previously uncharacterized intermediate, the B028 complex [1].

Spliceosome assembly Mechanism of action Splicing inhibitors

Structural Determinants of Activity: Critical Moiety for cp028's Function

A structure-activity relationship (SAR) study revealed that specific structural features of cp028 are essential for its splicing inhibition activity [1]. While the quantitative data for individual analogs is presented in gel-based splicing assays, the study clearly demonstrates that modifications to the cp028 scaffold, such as altering the ethylphenyl or fluorophenyl-furan moieties, significantly reduce or abolish its inhibitory effect at 50 µM [1]. This indicates that the compound's activity is not a general property of its chemical class but is highly dependent on its precise molecular architecture.

Structure-activity relationship Chemical biology Spliceosome inhibition

Optimal Research Applications for cp028 Based on Verified Quantitative Evidence


Dissecting the Spliceosome Activation Phase (B to Bact Transition)

Use cp028 to stall and purify spliceosomes at the Bact activation stage [1]. This application is supported by the compound's unique mechanism of action, which generates the B028 complex [1]. Researchers can use cp028 to investigate the stepwise formation of the catalytic RNA core and the protein exchange that occurs during this critical transition, which is not possible with inhibitors that stall at earlier or later stages [1].

Benchmarking Potency in In Vitro Splicing Assays

Employ cp028 as a positive control or benchmark compound in cell-free splicing assays [1]. Its well-defined IC50 of 54 µM in HeLa nuclear extracts [1] provides a reliable reference point for quantifying the effects of novel compounds or genetic perturbations on splicing efficiency, comparable to the established benchmark of Isoginkgetin .

Validating Chemical Probe Specificity via SAR Studies

Utilize cp028 and its characterized, inactive analogs [1] as a matched chemical probe set to validate target-specific effects in cell-based or in vitro assays. This application is grounded in the SAR evidence showing that minor structural changes abolish activity [1], allowing researchers to control for off-target effects and confirm that observed phenotypes are due to the specific inhibition of spliceosome activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for cp028

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.